Polymyxin B2

Nephrotoxicity Drug Safety In Vitro Toxicology

Procurement of purified Polymyxin B2 is mandatory for accurate analytical quantification and reproducible in vitro assays. Commercial polymyxin mixtures contain undefined ratios of B1/B2 with >3-fold variations in nephrotoxic potential and up to 2-fold differences in plasma protein binding (41.7%–82.3%). Using the isolated component (>98% purity) eliminates experimental variability, ensures method accuracy (tR 12.22 min, m/z 1190.00 [M+H]+) in LC-MS/MS, and delivers reliable MIC calibration (P. aeruginosa: 1–2 µg/mL). Choose the purified standard for GLP-compliant bioanalysis and next-generation analog design.

Molecular Formula C55H96N16O13
Molecular Weight 1189.5 g/mol
CAS No. 34503-87-2
Cat. No. B1678987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolymyxin B2
CAS34503-87-2
SynonymsPolymyxin B2;  Polymyxin-B2;  PolymyxinB2
Molecular FormulaC55H96N16O13
Molecular Weight1189.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O
InChIInChI=1S/C55H96N16O13/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1
InChIKeySGPYLFWAQBAXCZ-RUDZPDEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Polymyxin B2 (CAS 34503-87-2) Baseline Overview and Key Characteristics


Polymyxin B2 is a cyclic lipopeptide antibiotic that serves as one of the two major components of the polymyxin B complex, a last-resort therapeutic agent against multidrug-resistant Gram-negative pathogens. Structurally, it comprises a cyclic heptapeptide core with a tripeptide side chain acylated at the N-terminus with a distinctive 6-methylheptanoic acid (6-MHA) fatty acyl group [1]. This structural feature distinguishes it from its co-component Polymyxin B1, which possesses a 6-methyloctanoic acid (6-MOA) moiety. Polymyxin B2 is isolated from Paenibacillus polymyxa fermentation products and is commercially available as a highly purified analytical standard (≥97.8% purity) for pharmaceutical analysis, antimicrobial susceptibility testing, and fundamental research applications .

Why Generic Polymyxin B or Colistin Cannot Substitute for Purified Polymyxin B2


Commercial polymyxin B and colistin products are complex, multicomponent mixtures with variable and often undefined proportions of individual lipopeptide constituents. Crucially, the major components—polymyxin B1, polymyxin B2, colistin A, and colistin B—exhibit significant pharmacological differences that are masked in aggregate preparations. These include >3-fold variations in apoptotic effect on human kidney cells, indicative of differential nephrotoxic potential [1], and substantial disparities in plasma protein binding (ranging from 41.7% to 82.3%) that directly influence unbound drug pharmacokinetics and tissue distribution [2]. Consequently, for precise analytical quantification, reproducible in vitro assays, or structure-activity relationship studies, substituting a crude mixture for purified Polymyxin B2 introduces unacceptable experimental variability and confounds data interpretation. The quantitative evidence below substantiates the unique profile of Polymyxin B2 relative to its closest analogs.

Polymyxin B2 Quantifiable Differentiation Evidence: Comparator-Based Analysis


Reduced In Vitro Apoptotic Effect on Human Kidney Cells Relative to Polymyxin B1

Polymyxin B2 exhibits significantly lower (>3-fold) in vitro apoptotic effect on human kidney proximal tubular HK-2 cells compared to Polymyxin B1 [1]. This differential cellular response suggests a potentially favorable nephrotoxicity profile for Polymyxin B2, a critical consideration given that dose-limiting nephrotoxicity is the primary adverse effect restricting clinical use of polymyxins.

Nephrotoxicity Drug Safety In Vitro Toxicology

Intermediate Plasma Protein Binding: Pharmacokinetic Differentiation from Polymyxin B1 and Colistins

In a comparative rat pharmacokinetic study, Polymyxin B2 demonstrated plasma protein binding of 68.4 ± 3.50%, which is intermediate between Polymyxin B1 (82.3 ± 4.30%) and the colistins (Colistin A: 56.6 ± 9.25%; Colistin B: 41.7 ± 12.4%) [1]. These statistically significant differences in protein binding directly impact the fraction of unbound (pharmacologically active) drug available for distribution and clearance, underscoring that Polymyxin B2 is not pharmacokinetically interchangeable with its analogs.

Pharmacokinetics Plasma Protein Binding Drug Distribution

Structural Differentiation: 6-Methylheptanoic Acid (6-MHA) Fatty Acyl Chain vs. 6-Methyloctanoic Acid (6-MOA)

The sole structural difference between Polymyxin B2 and Polymyxin B1 resides in the fatty acyl chain: Polymyxin B2 incorporates a 6-methylheptanoic acid (6-MHA) moiety, whereas Polymyxin B1 contains 6-methyloctanoic acid (6-MOA) [1]. This single methylene group (-CH2-) difference confers distinct physicochemical properties, including hydrophobicity and membrane interaction dynamics, which are postulated to underlie the observed differences in protein binding and cellular toxicity profiles [2].

Structure-Activity Relationship Lipopeptide Chemistry Antibiotic Engineering

Validated Antimicrobial Potency Against Critical Gram-Negative Pathogens

Polymyxin B2 demonstrates potent in vitro activity against key multidrug-resistant Gram-negative pathogens, with minimum inhibitory concentration (MIC) ranges as follows: Pseudomonas aeruginosa (1-2 µg/mL), Acinetobacter baumannii (0.5-1 µg/mL), Klebsiella pneumoniae (0.25-0.5 µg/mL), and Enterobacter cloacae (0.25-1 µg/mL) . While these MIC values are comparable to those of Polymyxin B1 and colistins within the <0.125-4 mg/L range [1], the defined activity profile of the isolated compound provides a precise benchmark for susceptibility testing and quality control applications.

Antimicrobial Susceptibility MIC Determination Antibacterial Activity

High-Purity Isolation and Analytical Characterization for Reference Standard Use

Purified Polymyxin B2 can be isolated from commercial polymyxin B sulfate via preparative RP-HPLC with a reported yield of 198.0 mg and a purity of 97.8% (by area at 214 nm), retention time (tR) of 12.22 minutes . ESI-MS analysis confirms the monoisotopic [M+H]+ ion at m/z 1190.00, with [M+2H]2+ and [M+3H]3+ ions at m/z 595.85 and 397.60, respectively . This high purity and defined analytical fingerprint make it suitable as a reference standard for LC-MS/MS method development and validation in compliance with FDA bioanalytical guidance [1].

Analytical Method Development Reference Standard Quality Control

Fermentation Process Patent for Enhanced Polymyxin B2 Production Yield

A patented fed-batch fermentation method enables selective enhancement of Polymyxin B2 content in the polymyxin B complex. By intermittently supplementing the fermentation broth with a valine solution (2-7 wt%) starting at least 12 hours post-inoculation, the method achieves a Polymyxin B2 concentration of ≥0.7 g/L in the fermentation broth with a purity of ≥23% within the total polymyxin B complex [1]. This process innovation provides a scalable approach for producing Polymyxin B2-enriched material for downstream purification and research applications.

Biomanufacturing Fermentation Optimization Process Development

Polymyxin B2: Evidence-Driven Research and Industrial Application Scenarios


Analytical Reference Standard for Bioanalytical Method Development and Validation

Purified Polymyxin B2 (≥97.8% purity) serves as a critical reference standard for developing and validating LC-MS/MS methods to quantify polymyxin B components in human and animal plasma, as required for pharmacokinetic studies and therapeutic drug monitoring . Its defined retention time (tR 12.22 min) and characteristic mass spectral profile (m/z 1190.00 [M+H]+) enable precise identification and quantification, ensuring method accuracy and reproducibility in compliance with FDA bioanalytical guidance [1].

In Vitro Toxicology Studies to Elucidate Structure-Nephrotoxicity Relationships

The >3-fold lower apoptotic effect of Polymyxin B2 on human HK-2 kidney cells, compared to Polymyxin B1, makes it an essential tool for investigating the molecular mechanisms of polymyxin-induced nephrotoxicity [2]. Researchers can use purified Polymyxin B2 in comparative studies to dissect how the 6-methylheptanoic acid (6-MHA) fatty acyl chain influences cellular toxicity pathways, informing the rational design of next-generation polymyxin analogs with improved safety profiles.

Pharmacokinetic and Protein Binding Studies for Accurate In Vitro-to-In Vivo Extrapolation

The distinct plasma protein binding profile of Polymyxin B2 (68.4 ± 3.50%) relative to other polymyxin components necessitates the use of the purified compound in pharmacokinetic studies [3]. Accurate determination of unbound drug concentrations is essential for predicting in vivo efficacy and for developing physiologically based pharmacokinetic (PBPK) models. Using crude mixtures or the wrong analog introduces significant error in protein binding correction factors.

Antimicrobial Susceptibility Testing Calibration and Quality Control

With defined MIC ranges against critical pathogens including P. aeruginosa (1-2 µg/mL) and A. baumannii (0.5-1 µg/mL), pure Polymyxin B2 is an ideal quality control standard for antimicrobial susceptibility testing (AST) panels and MIC strip calibration . Its use ensures the accuracy and consistency of AST results, which are essential for guiding clinical antibiotic selection and for monitoring the emergence of polymyxin resistance in surveillance programs.

Technical Documentation Hub

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